Ethyl 7-nitro-1h-indazole-3-carboxylate
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Overview
Description
Ethyl 7-nitro-1h-indazole-3-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-nitro-1h-indazole-3-carboxylate typically involves the nitration of ethyl indazole-3-carboxylate. The process begins with the preparation of ethyl indazole-3-carboxylate, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
The nitration step involves treating ethyl indazole-3-carboxylate with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of the nitro group at the desired position on the indazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-1h-indazole-3-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Ethyl 7-amino-1h-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized indazole derivatives.
Scientific Research Applications
Ethyl 7-nitro-1h-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is used in studies to understand the biological activity of indazole derivatives and their interactions with various biological targets.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-nitro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or receptors, thereby modulating cellular pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Ethyl 7-nitro-1h-indazole-3-carboxylate can be compared with other similar compounds such as:
Ethyl 1h-indazole-3-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-nitro-1h-indazole: Lacks the ethyl ester group, affecting its solubility and reactivity.
Ethyl 7-amino-1h-indazole-3-carboxylate: Contains an amino group instead of a nitro group, leading to different biological activities.
The uniqueness of this compound lies in its combination of the nitro and ester functional groups, which confer specific chemical reactivity and biological activity .
Biological Activity
Ethyl 7-nitro-1H-indazole-3-carboxylate is a synthetic compound belonging to the indazole family, notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with a nitro group at the 7-position and a carboxylate functional group. Its molecular formula is C₉H₈N₂O₃, and it exhibits properties typical of nitro-substituted indazoles, which enhance its reactivity and biological interactions.
The primary mechanisms through which this compound exerts its biological effects include:
- Enzyme Modulation : The compound interacts with various enzymes, potentially modulating their activity through hydrophobic interactions and hydrogen bonding. It has shown promise in targeting kinases involved in cell cycle regulation .
- Receptor Binding : The structural features of this compound allow it to bind effectively to specific receptors, influencing signaling pathways related to inflammation and neurological disorders.
Biological Activities
This compound has been investigated for several biological activities:
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. For example, it has been shown to inhibit the growth of various cancer cell lines with IC₅₀ values indicating effective potency. In one study, derivatives showed promising results against K562 cells with an IC₅₀ of 5.15 µM .
- Antimicrobial Properties : this compound has also demonstrated antimicrobial activity against several bacterial strains. This property is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit metabolic pathways essential for bacterial survival .
Case Studies
Several studies have highlighted the potential applications of this compound in medicinal chemistry:
- Antitumor Activity : A study focusing on the synthesis of indazole derivatives found that this compound exhibited strong inhibitory effects against tumor cell lines, suggesting its utility as an anticancer agent .
- Neurological Applications : Another research effort explored its potential as a therapeutic agent for neurological disorders. The compound's ability to modulate nitric oxide synthase (NOS) activity indicates its relevance in treating conditions like neurodegeneration and inflammation .
Comparative Analysis
To better understand the position of this compound among other indazole derivatives, a comparison table is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 5-nitro-1H-indazole-3-carboxylate | C₉H₈N₂O₃ | Nitro group at position 5 |
7-Nitro-1H-indazole-3-carboxylic acid | C₉H₇N₂O₄ | Contains a carboxylic acid instead of an ester |
Ethyl 7-(benzyloxy)-1H-indazole-3-carboxylate | C₁₁H₁₀N₂O₃ | Benzyloxy substituent enhances lipophilicity |
Properties
IUPAC Name |
ethyl 7-nitro-2H-indazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(14)9-6-4-3-5-7(13(15)16)8(6)11-12-9/h3-5H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGULAZXSYKAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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